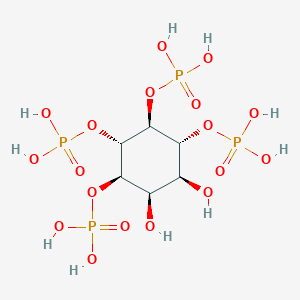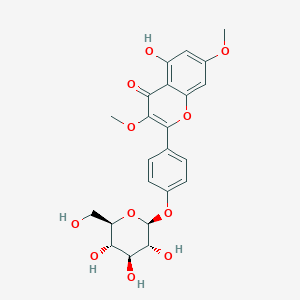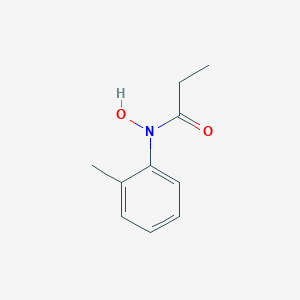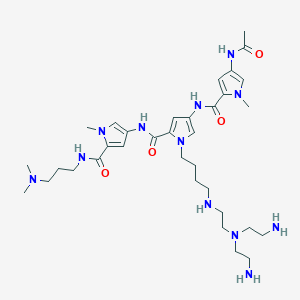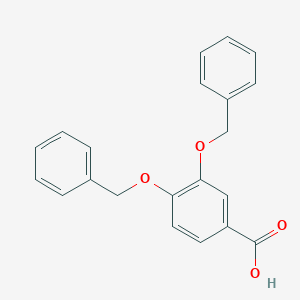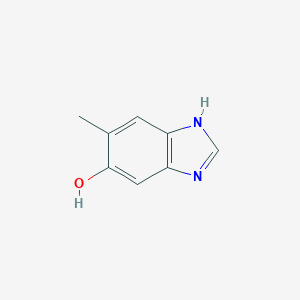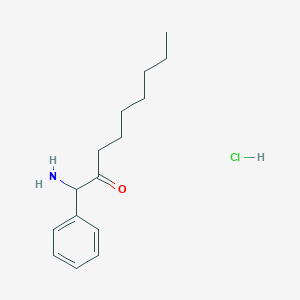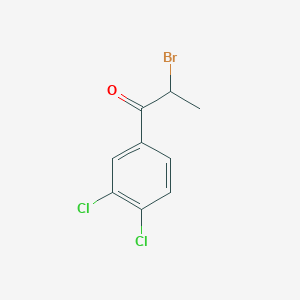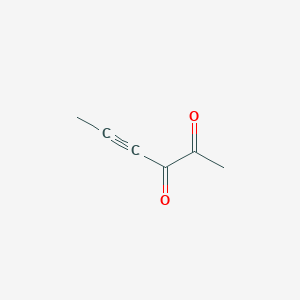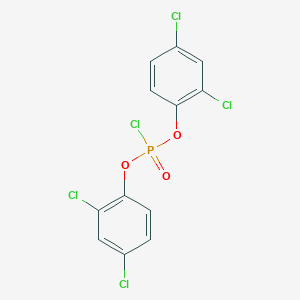
ビス(2,4-ジクロロフェニル)ホスホロクロリデート
概要
説明
Bis(2,4-dichlorophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula (Cl₂C₆H₃O)₂P(O)Cl . It is a white to off-white solid that is used primarily as a reagent in organic synthesis. This compound is known for its role as a phosphate catalyst and coupling agent in various chemical reactions .
科学的研究の応用
Chemistry:
Catalysis: Used as a phosphate catalyst in various organic reactions.
Synthesis: Acts as a coupling agent in the synthesis of complex molecules, such as oligonucleotides.
Biology and Medicine:
Bioconjugation: Utilized in the preparation of bioconjugates for research purposes.
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry:
Flame Retardants: Employed as an additive in the production of flame-retardant materials.
Plastic Additives: Used to enhance the properties of plastics and polymers.
作用機序
Target of Action
Bis(2,4-dichlorophenyl) phosphorochloridate, also known as Bis(2,4-dichlorophenyl) chlorophosphate, primarily targets alcohols . It acts as a phosphate catalyst in the direct conversion of alcohols to azides .
Mode of Action
The compound interacts with its targets (alcohols) through a process known as activation . This activation allows the alcohols to be directly converted into azides .
Biochemical Pathways
The primary biochemical pathway affected by Bis(2,4-dichlorophenyl) phosphorochloridate is the conversion of alcohols to azides
Pharmacokinetics
Its solubility in various solvents such as chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The primary result of the action of Bis(2,4-dichlorophenyl) phosphorochloridate is the conversion of alcohols to azides . This conversion is significant in the field of organic chemistry, where azides are used in various reactions.
Action Environment
The action of Bis(2,4-dichlorophenyl) phosphorochloridate is influenced by environmental factors such as temperature and the presence of other chemicals. It has a melting point of 51-56 °C , suggesting that it is stable at room temperature. Its solubility in various solvents indicates that it can be used in a variety of environments.
生化学分析
Biochemical Properties
Bis(2,4-dichlorophenyl) phosphorochloridate is a phosphate catalyst used in the direct conversion of alcohols to azides via activation . It also acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates
Cellular Effects
It is known to have an irritating effect on the skin, eyes, and respiratory tract, and long-term exposure may cause skin sensitivity and respiratory tract problems .
Molecular Mechanism
Given its role as a phosphate catalyst and a coupling agent in the synthesis of oligonucleotide phosphorodithioates, it likely interacts with biomolecules in ways that facilitate these processes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of bis(2,4-dichlorophenyl) phosphorochloridate typically involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C₆H₃Cl₂OH+POCl₃→(Cl₂C₆H₃O)2P(O)Cl+2HCl
Industrial Production Methods: In industrial settings, the production of bis(2,4-dichlorophenyl) phosphorochloridate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: Bis(2,4-dichlorophenyl) phosphorochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Coupling Reactions: It acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates.
Activation Reactions: It is used in the direct conversion of alcohols to azides via activation
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include chloroform, dimethyl sulfoxide, and ethyl acetate.
Conditions: Reactions are typically carried out under inert atmosphere and controlled temperatures to ensure safety and efficiency.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with alcohols can produce azides, while coupling reactions can yield oligonucleotide derivatives .
類似化合物との比較
- Diphenylphosphinic chloride
- Diphenyl phosphoryl chloride
- Chlorodiphenylphosphine
Comparison: Bis(2,4-dichlorophenyl) phosphorochloridate is unique due to the presence of two 2,4-dichlorophenyl groups, which enhance its reactivity and specificity in certain reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in catalysis and coupling reactions .
特性
IUPAC Name |
2,4-dichloro-1-[chloro-(2,4-dichlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSBXZVIMBYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407502 | |
| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14254-41-2 | |
| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4-dichlorophenyl) chlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
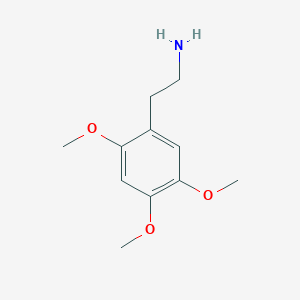
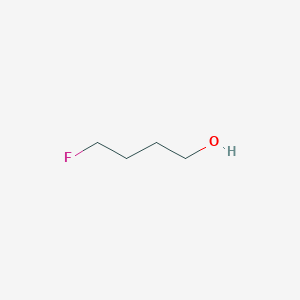
![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
